Hexynylcyclohexanol

Overview

Description

Hexynylcyclohexanol is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, and properties are discussed. For instance, ethynylcyclohexanol is mentioned as a corrosion inhibitor in acid solutions containing iron powder . The effectiveness of ethynylcyclohexanol as a corrosion inhibitor is attributed to its ability to undergo hydrogenation and dehydration, which suggests that hexynylcyclohexanol may share similar reactivity under certain conditions.

Synthesis Analysis

The synthesis of compounds related to hexynylcyclohexanol involves various strategies. For example, a two-step enzymatic asymmetric reduction is used to produce a doubly chiral compound starting from a cyclohexenone derivative . Another approach involves the synthesis of hydroxymethyl tricyclic ketone from cyclohexanone, which is a key process for synthesizing potent anti-inflammatory agents . Additionally, the synthesis of cyclohexanonyl bromophenol derivatives is described, which involves the use of cyclohexanone as a starting material . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of hexynylcyclohexanol.

Molecular Structure Analysis

The molecular structure of compounds similar to hexynylcyclohexanol is confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies are also employed to corroborate the experimental data . These techniques could be applied to determine the molecular structure of hexynylcyclohexanol and confirm its synthesis.

Chemical Reactions Analysis

The reactivity of cyclohexanol derivatives is explored in several studies. For instance, the reductive cyclization of 7-oxo-2,8-alkadienyl esters yields substituted cyclohexanones , and the synthesis of pseudo-hexopyranose involves the transformation of exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . These reactions highlight the versatility of cyclohexanol derivatives in chemical synthesis, which could be relevant for understanding the reactivity of hexynylcyclohexanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are characterized using various analytical techniques. For example, the thermodynamic properties of 2-methoxycyclohexanol are investigated using differential scanning calorimetry and bomb calorimetry . These studies provide the specific heat capacity and the standard enthalpy change of combustion, which are essential parameters for the exploitation of new production routes . Similar analyses could be conducted to determine the physical and chemical properties of hexynylcyclohexanol.

Scientific Research Applications

Analytical Characterization and Detection

Hexynylcyclohexanol and related compounds have been characterized and detected using advanced analytical techniques. For instance, De Paoli et al. (2013) identified various phencyclidines, including compounds structurally related to Hexynylcyclohexanol, using methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013). This type of research is crucial for the identification and analysis of such compounds in various biological matrices.

Photopatterning and Material Science

In the field of material science, Hexynylcyclohexanol derivatives have been used in photopatterning processes. Bouffard et al. (2010) discussed the conversion of precursor polymers, derived from cyclohexane monomers, into conjugated polymers through an acid-catalyzed reaction, highlighting their use in luminescent materials (Bouffard et al., 2010).

Catalysis and Chemical Synthesis

Research in catalysis has also involved Hexynylcyclohexanol derivatives. Prokofjevs et al. (2012) discussed the hydroboration of alkenes using N-heterocyclic carbene-derived boranes, demonstrating the role of cyclohexane derivatives in such reactions (Prokofjevs et al., 2012).

Environmental and Analytical Applications

Additionally, Hexynylcyclohexanol derivatives have been employed in environmental and analytical applications. For instance, Baghdadi and Shemirani (2008) developed a novel microextraction technique using ionic liquids, where derivatives of Hexynylcyclohexanol could potentially be used as extractants in sample preparation for metal ion detection in water samples (Baghdadi & Shemirani, 2008).

Biomedical Research

In biomedical research, Balaydın et al. (2012) synthesized novel cyclohexanonyl bromophenol derivatives and investigated their inhibitory properties on human carbonic anhydrase isozymes, demonstrating the potential of cyclohexane derivatives in drug development (Balaydın et al., 2012).

Corrosion Inhibition

Hexynylcyclohexanol has also been studied for its role in corrosion inhibition. Duwell et al. (1964) investigated the mechanism of corrosion inhibition of steel by ethynylcyclohexanol in acid solutions, showing the relevance of cyclohexanol derivatives in industrial applications (Duwell et al., 1964).

properties

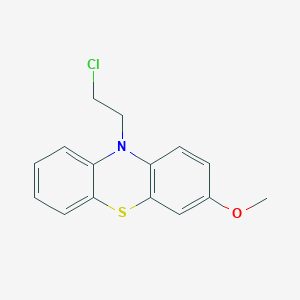

IUPAC Name |

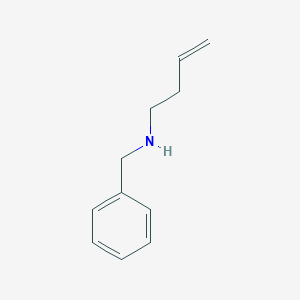

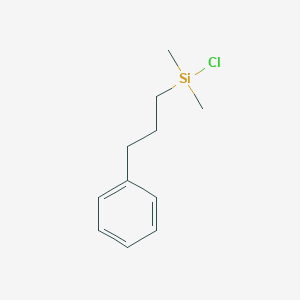

1-hex-1-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYZRMROGXVXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451228 | |

| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexynylcyclohexanol | |

CAS RN |

15332-33-9 | |

| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

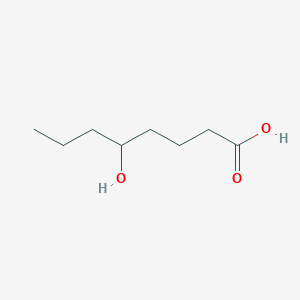

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)